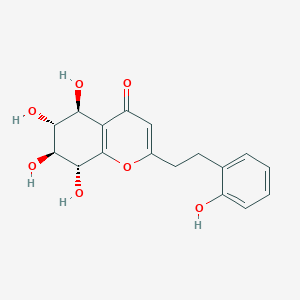
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a compound used as a ligand for target protein in proteolysis targeting chimeras (PROTACs). This compound contains a sulfonamide linker, which increases the solubility of the linker-conjugate. BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is utilized in the synthesis of PROTACs with antitumor activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) involves multiple steps, including the formation of the sulfonamide linkers and the conjugation of the polyethylene glycol (PEG) chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or patents .
Industrial Production Methods
Industrial production of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) undergoes various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The sulfonamide groups can be substituted with other functional groups to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) with modified functional groups, which can be used for different applications in scientific research .
Aplicaciones Científicas De Investigación
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in developing antitumor therapies.
Industry: Utilized in the production of specialized chemical compounds for research and development
Mecanismo De Acción
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) exerts its effects by acting as a ligand for target proteins in PROTACs. The sulfonamide linker increases the solubility of the linker-conjugate, facilitating the binding of the PROTAC to the target protein. This binding leads to the degradation of the target protein through the ubiquitin-proteasome pathway, ultimately resulting in the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
BCN-sulfonamide-PEG2-sulfonamide-N-bis(methanol): Similar structure but with a methanol group instead of ethanol.
BCN-sulfonamide-PEG2-sulfonamide-N-bis(propyl): Similar structure but with a propyl group instead of ethanol.
Uniqueness
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is unique due to its specific sulfonamide linker and PEG chain, which enhance its solubility and effectiveness as a ligand in PROTACs. This compound’s ability to increase the solubility of the linker-conjugate makes it particularly valuable in the synthesis of antitumor PROTACs .
Propiedades
Fórmula molecular |
C20H34N4O11S2 |
|---|---|
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethyl N-[bis(2-hydroxyethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C20H34N4O11S2/c25-10-8-24(9-11-26)37(31,32)23-20(28)34-14-13-33-12-7-21-36(29,30)22-19(27)35-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21,25-26H,3-15H2,(H,22,27)(H,23,28)/t16-,17+,18? |
Clave InChI |
JASDENMSHBPLEE-JWTNVVGKSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)NS(=O)(=O)N(CCO)CCO)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)NS(=O)(=O)N(CCO)CCO)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















